a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid
CAS No.:
Cat. No.: VC17389649
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid |
| Standard InChI | InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27) |
| Standard InChI Key | LDKHGFYFIBBLAC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid (CAS: 1416444-92-2) has the molecular formula C₂₃H₂₅NO₅ and a molecular weight of 395.45 g/mol . The compound features a cyclohexyl ring substituted with a hydroxyl group at the 4-position and an Fmoc-protected amino moiety attached to the acetic acid side chain. Its stereochemistry is critical; the (S)-enantiomer is predominant in peptide synthesis to maintain biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 645.6±35.0°C at 760 mmHg |
| Storage Conditions | Room temperature (RT) |
| Hazard Statements | H302, H315, H319, H335 |
| Safety Precautions | Avoid inhalation, use PPE |
The InChIKey (LDKHGFYFIBBLAC-XFMWISLNSA-N) and SMILES string (CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O) provide precise structural identifiers for database searches .
Stability and Reactivity
The Fmoc group confers alkaline stability but is cleaved under basic conditions (e.g., piperidine) via β-elimination, releasing dibenzofulvene and CO₂. Scavengers like tris(2-carboxyethyl)phosphine (TCEP) are required to neutralize reactive byproducts during deprotection. In contrast, tert-butoxycarbonyl (Boc)-protected analogs require acidic conditions for cleavage, limiting their compatibility with acid-sensitive residues .
Synthesis and Mechanistic Insights
Solid-Phase Synthesis Protocol
Applications in Peptide Science
High-Yield Peptide Production
Studies report ≥95% coupling efficiency per cycle using Fmoc-protected derivatives, enabling the synthesis of long-chain peptides (e.g., 100-mer proteins) with <2% deletion sequences . For example, Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH derivatives exhibit negligible racemization when coupled at 25°C .
Enzyme Inhibitor Development
The compound serves as a scaffold for butyrylcholinesterase (BChE) inhibitors, leveraging its hydroxyl group for hydrogen bonding with catalytic triads. Analogs with fluorinated cyclohexyl rings show 10-fold higher inhibitory activity (IC₅₀ = 50 nM) compared to non-fluorinated variants.
Analytical and Purification Techniques
Chiral HPLC Resolution
Enantiomeric purity is validated using Lux Cellulose-2 and Lux Cellulose-3 columns under reversed-phase conditions . Mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile (40:60 v/v) resolve Fmoc-amino acids with baseline separation (Rs > 1.5) in <25 minutes .
Table 2: Optimal HPLC Conditions for Chiral Separation
| Column | Mobile Phase | Resolution (Rs) | Elution Order |
|---|---|---|---|
| Lux Cellulose-2 | 0.1% TFA/ACN (45:55) | 2.3 | D > L |
| Lux Cellulose-3 | 0.1% FA/MeOH (20:80) | 1.8 | L > D |
Mass Spectrometry Validation
High-resolution MS (HRMS) confirms molecular integrity, with observed m/z 395.45 matching the theoretical [M+H]⁺ ion . Trace impurities (<0.5%) are detectable via LC-MS/MS using electrospray ionization (ESI) .
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